molecular formula C11H9NO3 B12280018 2-(4-Methyl-3-indolyl)-2-oxoacetic Acid

2-(4-Methyl-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12280018
M. Wt: 203.19 g/mol
InChI Key: SXPPCSRQKCKQBR-UHFFFAOYSA-N
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Description

Overview of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry

The term "privileged structure" was first introduced in medicinal chemistry to describe molecular scaffolds capable of binding to multiple, unrelated biological targets with high affinity. nih.gov The indole ring system is a quintessential example of such a scaffold. nih.gov Its prevalence in nature, most notably in the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of alkaloids, has long signaled its biological importance. nih.gov This has spurred extensive research into indole chemistry, leading to the development of numerous synthetic derivatives with a wide spectrum of pharmacological activities. nih.gov

The indole nucleus's privileged status stems from several key features. Its aromatic character allows for various non-covalent interactions, including π–π stacking and cation–π interactions, which are crucial for molecular recognition at receptor binding sites. nih.gov The nitrogen atom in the indole ring can act as a hydrogen bond donor, further anchoring ligands to their target proteins. nih.gov The versatility of the indole scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to optimize its interaction with a specific biological target. This adaptability has led to the discovery of indole-based drugs across a wide range of therapeutic areas, including anti-inflammatory agents, anticancer drugs, and treatments for neurological disorders. nih.gov

The Significance of Indole-3-Glyoxylic Acid Derivatives in Chemical Biology

Among the myriad of indole derivatives, those bearing a glyoxylic acid (or α-keto acid) functional group at the 3-position, known as indole-3-glyoxylic acids, are of particular interest in chemical biology. This class of compounds serves as versatile intermediates in the synthesis of more complex bioactive molecules. chemimpex.com For instance, they are precursors for creating indole-3-acetic acid derivatives, which are pivotal in plant physiology as growth-regulating hormones. nih.govchemimpex.com

In the realm of medicinal chemistry, the indole-3-glyoxylamide (B122210) scaffold, derived from indole-3-glyoxylic acid, has been identified as a promising lead structure for the development of novel therapeutics. ajprd.com These derivatives have demonstrated a range of biological activities, including anticancer and antimicrobial properties. ajprd.comnih.gov The keto-amide linkage in these molecules provides a rigid and planar unit that can be strategically modified to enhance target binding and biological effect.

Specific Research Focus: 2-(4-Methyl-3-indolyl)-2-oxoacetic Acid within the Context of Indole-Derived α-Keto Acids

Within this framework, this compound emerges as a specific, yet less extensively studied, member of the indole-derived α-keto acid family. Its structure is characterized by an indole nucleus with a methyl group at the 4-position and a glyoxylic acid moiety at the 3-position. The presence of the 4-methyl group is significant as it can influence the molecule's electronic properties and steric profile, potentially altering its binding affinity and selectivity for biological targets compared to its unsubstituted counterpart, indole-3-glyoxylic acid.

While detailed research focusing exclusively on this compound is limited, its chemical structure suggests it serves as a valuable building block in synthetic and medicinal chemistry. The synthesis of its methyl ester, methyl 2-(4-methyl-3-indolyl)-2-oxoacetate, is typically achieved through a Friedel-Crafts acylation of 4-methylindole (B103444) with methyl chlorooxoacetate. vulcanchem.com This derivative, in turn, can be a precursor for more complex heterocyclic structures with potential therapeutic applications. vulcanchem.com The exploration of such compounds contributes to the broader understanding of how subtle modifications to the indole scaffold can lead to the discovery of novel bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(4-methyl-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-8-9(6)7(5-12-8)10(13)11(14)15/h2-5,12H,1H3,(H,14,15)

InChI Key

SXPPCSRQKCKQBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches to 2 4 Methyl 3 Indolyl 2 Oxoacetic Acid and Analogues

Strategies for the Construction of the Indole-α-Keto Acid Moiety

The introduction of the α-keto acid functionality at the C3 position of the indole (B1671886) ring is a critical transformation in the synthesis of these target molecules. Several primary strategies have been established to achieve this.

Acylation Reactions Utilizing Oxalyl Chloride with Substituted Indoles

A prevalent and direct method for the synthesis of indole-3-glyoxylic acids involves the Friedel-Crafts acylation of an appropriately substituted indole with oxalyl chloride. organic-chemistry.org This reaction is typically performed in an inert solvent, such as diethyl ether, at reduced temperatures. The resulting intermediate, an indol-3-ylglyoxylyl chloride, is then hydrolyzed to afford the desired α-keto acid. For instance, the reaction of 7-methylindole (B51510) with oxalyl chloride, followed by hydrolysis with aqueous sodium bicarbonate, yields 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid in high yield. researchgate.net

Similarly, the synthesis of the methyl ester of the target compound, methyl 2-(4-methyl-3-indolyl)-2-oxoacetate, can be achieved by reacting 4-methylindole (B103444) with methyl chlorooxoacetate. This reaction is often catalyzed by a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), to facilitate the acylation at the C3 position. organic-chemistry.org The use of milder Lewis acids like Et₂AlCl is often preferred over stronger ones like aluminum chloride (AlCl₃) to prevent potential decomposition of the sensitive indole nucleus. organic-chemistry.org

Table 1: Examples of Acylation Reactions for Indole-α-Keto Acid Synthesis

Starting Indole Acylating Agent Catalyst/Conditions Product Reference
4-Methylindole Methyl chlorooxoacetate Et₂AlCl, CH₂Cl₂ Methyl 2-(4-methyl-3-indolyl)-2-oxoacetate organic-chemistry.org
7-Methylindole Oxalyl chloride 1. Et₂O, 0°C; 2. aq. NaHCO₃, reflux 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetic acid researchgate.net
Indole Acyl chlorides Et₂AlCl or Me₂AlCl, CH₂Cl₂ 3-Acylindoles organic-chemistry.org
3-Methylindole Acyl chlorides AlCl₃, 1,2-dichloroethane 3-(2-Oxoalkyl)indoles mdma.ch

Derivatization of Pre-formed Indole-3-acetic Acid Scaffolds

An alternative approach to the indole-α-keto acid moiety involves the modification of a pre-existing indole-3-acetic acid (IAA) scaffold. hmdb.ca While direct oxidation of the α-methylene group of IAA to a ketone can be challenging, derivatization strategies offer a viable route. These methods often involve the protection of the carboxylic acid, followed by activation of the α-position for subsequent oxidation or functionalization.

For example, the synthesis of amino acid derivatives of indole-3-acetic acid has been reported, which involves coupling the carboxylic acid of a modified IAA with amino acid esters. researchgate.net Although not a direct synthesis of the keto acid, this highlights the chemical versatility of the indole-3-acetic acid scaffold for further elaboration. researchgate.net More direct methods could involve α-bromination followed by hydrolysis or oxidation using specific reagents. The development of new derivatization reagents for the analysis of biological organic acids, including those with keto functionalities, suggests the potential for applying these chemical strategies in a synthetic context. nih.govnih.gov

Multi-component Reactions in Indole-Glyoxylate Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering atom economy and procedural simplicity. rsc.orgnih.gov In the context of indole-glyoxylate synthesis, MCRs provide a convergent approach to assemble complex molecules in a single step.

One notable example is the three-component reaction of indoles, ethyl glyoxylate, and an amine under solvent- and catalyst-free conditions to produce (3-indolyl)glycine derivatives. researchgate.net While this reaction yields an α-amino acid derivative rather than a keto acid, it demonstrates the feasibility of constructing the core C3-substituted indole structure through a multi-component strategy. Another relevant MCR is the Petasis boronic acid-Mannich reaction, where indoles can react with glyoxylic acid and a boronic acid to form α-(N-substituted indole)carboxylic acids. acs.org These MCRs highlight the potential for developing one-pot syntheses of indole-α-keto acids by judicious choice of reactants and reaction conditions.

Regioselective Synthesis of Substituted Indole Glyoxylic Acid Derivatives

Achieving specific substitution patterns on the indole core is crucial for tuning the biological activity of the resulting glyoxylic acid derivatives. This requires precise control over the regioselectivity of the synthetic steps.

Approaches to C4-Methylation of the Indole Ring

The introduction of a methyl group at the C4 position of the indole ring, as required for 2-(4-methyl-3-indolyl)-2-oxoacetic acid, can be accomplished either by starting with a pre-functionalized precursor or by direct C-H functionalization.

Starting with a commercially available or synthetically prepared 4-methylindole is the most straightforward approach. Various indole synthesis methods, such as the Fischer, Reissert, or Batcho-Leimgruber syntheses, can be adapted to produce 4-methylindole from appropriately substituted anilines or other precursors. organic-chemistry.orgyoutube.com

More advanced strategies involve the direct and regioselective C-H functionalization of the indole nucleus. acs.org Transition metal catalysis, particularly with rhodium and palladium, has enabled the direct introduction of various functional groups at the C4 position. bohrium.comacs.orgrsc.orgresearchgate.net For instance, rhodium-catalyzed C4-alkylation of indoles with allylic alcohols has been developed. rsc.org While direct C4-methylation via C-H activation is still an area of active research, these methods provide a powerful toolkit for accessing C4-substituted indoles that can then be subjected to acylation to form the desired glyoxylic acid.

Control of Substitution Patterns on the Indole Core

The inherent reactivity of the indole ring, which is most nucleophilic at the C3 position, generally directs electrophilic substitution to this site. youtube.com However, controlling substitution at other positions of the indole core, such as C2, C4, C5, C6, or C7, requires specific strategies.

The Fischer indole synthesis, a classical method for indole formation, offers some control over the substitution pattern based on the substituents present on the starting aryl hydrazine (B178648) and ketone. youtube.com For example, a para-substituted aryl hydrazine will typically lead to a 5-substituted indole, while a meta-substituted hydrazine can give a mixture of 4- and 6-substituted indoles. youtube.com

Modern transition-metal-catalyzed C-H functionalization reactions have revolutionized the ability to selectively functionalize the indole core. By employing different directing groups and metal catalysts, it is possible to achieve regioselective arylation, alkylation, and amidation at various positions of the indole ring. bohrium.comacs.orgacs.orgresearchgate.net For instance, iridium-catalyzed C-H heteroarylation of indoles can be directed to either the C2 or C4 position by tuning the reaction conditions. acs.org These advanced methods provide access to a wide array of substituted indoles, which are valuable precursors for the synthesis of diverse indole glyoxylic acid derivatives.

Green Chemistry and Sustainable Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex organic molecules, including indole derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogues, several green strategies can be envisioned, drawing from advancements in catalytic methods and the use of environmentally benign reaction media.

Catalytic Methods in Indole-Oxoacetic Acid Synthesis

Catalysis offers a powerful tool for developing sustainable synthetic processes by enabling reactions with high atom economy and reducing the need for stoichiometric reagents. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, analogous transformations in indole chemistry provide a strong basis for the development of such pathways.

One of the most common methods for introducing the glyoxylic acid moiety at the C3 position of indoles is through Friedel-Crafts acylation with an oxalyl chloride derivative. A conventional synthesis for a related compound, 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid, involves the reaction of 7-methylindole with oxalyl chloride, followed by hydrolysis. researchgate.net This method, while effective, generates HCl as a byproduct and often utilizes volatile and hazardous solvents.

Modern catalytic approaches aim to circumvent these issues. For instance, palladium-catalyzed oxidative cyclization has been effectively used to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com This methodology, which can be enhanced by microwave irradiation, offers high yields and regioselectivity. mdpi.com Although this method produces an ester, subsequent hydrolysis could yield the desired carboxylic acid. The application of such a palladium-catalyzed strategy to a suitable precursor derived from 4-methylindole could provide a more sustainable route to the target molecule.

Furthermore, the use of solid acid catalysts presents a green alternative to traditional Lewis acids. Nanoporous solid acid catalysts, for example, can be synthesized using bio-templates like egg white, making them a renewable and eco-friendly option. wiserpub.com These catalysts are often reusable and can operate under milder conditions, reducing energy consumption and waste generation. nih.gov The application of such solid acids in the acylation of 4-methylindole with an appropriate glyoxylic acid precursor could significantly improve the environmental footprint of the synthesis.

Biocatalysis represents another frontier in green synthesis. While direct biocatalytic synthesis of this compound has not been reported, enzymatic transformations of related indole derivatives are known. For example, photo-biocatalytic methods have been developed for the synthesis of 2,2-disubstituted indol-3-ones from 2-arylindoles, demonstrating the potential of combining light and enzymes to drive chemical reactions. researchgate.net Lipases have also been employed in the multicomponent synthesis of indolyl 4H-chromenes in ionic liquids, showcasing their versatility in catalyzing complex organic transformations. mdpi.comsemanticscholar.org The discovery or engineering of an appropriate enzyme, such as an oxidase or a dehydrogenase, could enable a highly selective and environmentally benign synthesis of the target molecule from a suitable precursor.

Catalyst TypePotential Application in Indole-Oxoacetic Acid SynthesisAdvantages
Palladium ComplexesOxidative cyclization of a suitable precursor to form the indole-3-glyoxylate.High yields, high regioselectivity, potential for microwave enhancement. mdpi.com
Solid Acid CatalystsFriedel-Crafts acylation of 4-methylindole with a glyoxylic acid derivative.Reusability, reduced waste, milder reaction conditions. wiserpub.comnih.gov
Biocatalysts (e.g., Lipases, Oxidases)Selective oxidation of a precursor or in a multicomponent reaction to build the core structure.High selectivity, mild reaction conditions, use of renewable resources. researchgate.netmdpi.comsemanticscholar.org

Solvent-Free and Environmentally Benign Approaches

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant drive towards the use of greener alternatives or the elimination of solvents altogether.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times, which contributes to energy efficiency. mdpi.comresearchgate.net The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been successfully achieved using microwave irradiation in a palladium-catalyzed oxidative coupling reaction. mdpi.com This approach could be adapted for the synthesis of this compound, potentially reducing the reliance on prolonged heating and large volumes of solvent. Microwave irradiation has also been effectively used in the synthesis of 3-hydroxy-2-oxindoles, further highlighting its utility in the preparation of related indole structures. nih.gov

Ionic liquids (ILs) are another class of alternative solvents that have gained attention due to their low vapor pressure, thermal stability, and tunable properties. They have been successfully used as both catalysts and solvents in various organic transformations, including the Fischer indole synthesis. rsc.org The use of SO3H-functionalized ionic liquids in water for Fischer indole synthesis demonstrates a doubly green approach. rsc.org Lipase-catalyzed reactions in ionic liquids have also been shown to be highly efficient for the synthesis of indolyl 4H-chromenes, with the ionic liquid being reusable. mdpi.comsemanticscholar.org A similar system could be explored for the synthesis of the target molecule.

Solvent-free reactions, where the neat reactants are mixed, represent an ideal green chemistry scenario. While not always feasible, when applicable, they significantly reduce waste and simplify product purification. For example, a metal- and solvent-free strategy has been developed for the preparation of maleimide-fused carbazoles from (indol-3-yl)cyclohexanones. researchgate.net Exploring the possibility of a solvent-free acylation of 4-methylindole with a suitable glyoxylic acid equivalent, perhaps under microwave or grinding conditions, could be a promising avenue for a highly sustainable synthesis.

Green ApproachPotential Application in Indole-Oxoacetic Acid SynthesisKey Benefits
Microwave-Assisted SynthesisAcceleration of catalytic or non-catalytic acylation reactions.Reduced reaction times, improved yields, energy efficiency. mdpi.comresearchgate.netnih.gov
Ionic LiquidsAs a recyclable solvent and/or catalyst for the acylation of 4-methylindole.Low volatility, reusability, potential for enhanced catalytic activity. mdpi.comsemanticscholar.orgrsc.org
Solvent-Free ReactionDirect reaction of 4-methylindole with a glyoxylic acid derivative under thermal, microwave, or mechanical activation.Elimination of solvent waste, simplified workup, high atom economy. researchgate.net
Water as a SolventFischer indole synthesis or other catalytic reactions in aqueous media.Non-toxic, non-flammable, abundant, and inexpensive. rsc.org

Chemical Reactivity and Derivatization Strategies for 2 4 Methyl 3 Indolyl 2 Oxoacetic Acid Scaffolds

Transformations at the α-Keto Acid Moiety

The α-keto acid functional group is a key site for chemical modifications, enabling the synthesis of esters, amides, and reduced or oxidized analogs.

Esterification and Amidation Reactions

The carboxylic acid of the α-keto acid moiety can be readily converted into esters and amides through various standard synthetic methodologies.

Esterification: Esterification of the carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, is a common approach. masterorganicchemistry.comchemguide.co.uk For substrates that may be sensitive to strong acidic conditions, alternative methods such as the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com Another mild method involves the use of trimethylsilyldiazomethane (B103560) (TMS-CHN2), which rapidly reacts with carboxylic acids to yield methyl esters. commonorganicchemistry.com The synthesis of methyl 2-(4-methyl-3-indolyl)-2-oxoacetate has been reported via the reaction of 4-methylindole (B103444) with methyl chlorooxoacetate using a Lewis acid catalyst.

Amidation: Amidation of the α-keto acid can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be used to directly form the amide bond. Diastereoselective reductions of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride (B1222165) have been examined, highlighting the synthesis of these amide derivatives as intermediates for further transformations. rsc.org

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents and Conditions Product Type
Fischer Esterification Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Heat Ester
Steglich Esterification Alcohol, DCC, DMAP (catalyst) Ester
Alkylation Alkyl halide (e.g., MeI), Base Ester
Amidation via Acid Chloride 1. SOCl₂ or (COCl)₂ 2. Amine, Base Amide
Peptide Coupling Amine, Coupling agent (e.g., HATU, HOBt), Base Amide

Reduction and Oxidation Pathways

Reduction: The α-keto group of 2-(4-methyl-3-indolyl)-2-oxoacetic acid is susceptible to reduction. Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing ketones to secondary alcohols. masterorganicchemistry.comharvard.edu This would convert the α-keto acid to the corresponding α-hydroxy acid. The reduction of aldehydes and ketones to alcohols is a well-established transformation. masterorganicchemistry.comwikipedia.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the carboxylic acid, potentially leading to a diol. harvard.edu Catalytic hydrogenation can also be employed, which, depending on the catalyst and conditions, can reduce the keto group and potentially the indole (B1671886) ring itself. nih.govacs.org The reduction of α-ketoamides has been shown to be influenced by the solvent system, with mixed hydroxylic and non-hydroxylic solvents affecting the diastereoselectivity. rsc.org

Oxidation: The indole ring is generally susceptible to oxidation. The oxidation of indole-3-acetic acid to oxindole-3-acetic acid has been demonstrated using enzymatic preparations. nih.govnih.gov This suggests that the indole moiety of this compound could undergo similar transformations. The α-keto acid itself is already in a relatively high oxidation state, but under strong oxidizing conditions, cleavage of the C-C bond between the carbonyl groups could occur.

Modifications of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a nucleophilic site that can be readily functionalized through alkylation and acylation reactions.

N-Alkylation and N-Acylation

N-Alkylation: The indole nitrogen can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. youtube.com This method allows for the introduction of a wide variety of alkyl groups at the N1 position. nih.gov

N-Acylation: N-acylation of indoles can be achieved using acylating agents like acyl chlorides or anhydrides. Due to the higher reactivity of the C3 position in some indoles, selective N-acylation can be challenging. However, methods using thioesters as a stable acyl source have been developed for the chemoselective N-acylation of indoles. nih.gov This reaction is often carried out in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov

Table 2: N-Alkylation and N-Acylation of Indole Scaffolds

Reaction Type Reagents and Conditions Product Type
N-Alkylation 1. NaH 2. Alkyl halide (R-X) N-Alkyl Indole
N-Acylation Acyl chloride (RCOCl), Base N-Acyl Indole
N-Acylation with Thioesters Thioester (RCOSMe), Cs₂CO₃ N-Acyl Indole

Formation of N-Linked Heterocyclic Conjugates

The synthesis of N-linked heterocyclic conjugates involves the formation of a bond between the indole nitrogen and a heterocyclic ring system. This can be achieved through various synthetic strategies, often involving cyclization reactions or coupling of the indole with a pre-formed heterocycle. For instance, N-arylated indoles can be synthesized via a phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization. organic-chemistry.org This method allows for the construction of the indole skeleton by joining the nitrogen atom on a side chain to the benzene (B151609) ring. organic-chemistry.org

Reactivity of the C4-Methyl Group and Other Ring Positions

While the C3 position is the most nucleophilic site in many indole derivatives, the presence of the glyoxylyl group at C3 directs electrophilic substitution to other positions. uni-muenchen.dersc.org The C4-methyl group and other positions on the benzene ring of the indole can also be functionalized.

The inherent reactivity of the C4 position of the indole ring is lower than other positions, making its functionalization a synthetic challenge. rsc.org However, directed metalation strategies can overcome this. For example, a directing group at the C3 position can facilitate regioselective C4-arylation. nih.gov Palladium-catalyzed C4-selective alkynylation of 3-formylindoles has been achieved using a transient directing group. acs.org

The C4-methyl group itself can be a site for functionalization, although this is less common. Radical reactions, such as the Witkop cyclization, have shown the potential for functionalization at the C4 position. rsc.org Rhodium-catalyzed methods have been developed for the site-selective thiolation of the C4 position and even the C2-methyl group in certain indole derivatives. rsc.org The presence of methyl groups on the C4-C6 positions of the indole ring has been shown to not significantly reduce the reactivity in certain phosphorylation reactions. acs.org

Electrophilic substitution on the indole ring, such as bromination or Mannich reactions, typically occurs at the C3 position. nih.gov However, with the C3 position occupied, substitution can be directed to other sites, including the N1 position or the carbocyclic ring. rsc.org

Synthesis of Hybrid Molecules Incorporating the this compound Unit

The this compound scaffold serves as a versatile building block for the creation of complex hybrid molecules. Its structure, featuring a reactive α-keto acid moiety attached to the C3 position of the 4-methylindole core, allows for diverse derivatization strategies. These strategies facilitate the covalent linkage of the indole unit to other molecular entities, such as biomolecules or heterocyclic systems, to generate novel compounds with tailored properties. The synthetic approaches generally exploit the reactivity of the carboxylic acid and the adjacent ketone, enabling the formation of a wide array of derivatives through amide bond formation, condensation reactions, and multi-component cyclizations.

Indole-Linked Bioconjugates and Polyamine Derivatives

The synthesis of bioconjugates, particularly those involving polyamines, represents a significant strategy for modifying the this compound core. Polyamines are naturally occurring polycations that play crucial roles in cellular processes, and their conjugation to drug-like scaffolds is a common approach in medicinal chemistry. The primary method for linking the indole-oxoacetic acid unit to polyamines is through the formation of a stable amide bond between the carboxylic acid of the indole moiety and an amino group of the polyamine chain.

This conjugation is typically achieved using standard peptide coupling protocols. The carboxylic acid of this compound is first activated to a more reactive species. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP) to improve efficiency and minimize side reactions. nih.gov The activated intermediate is then treated with a suitable polyamine, such as spermine, spermidine, or putrescine, to yield the corresponding indole-glyoxylamido-polyamine conjugate. researchgate.net In cases where the polyamine has multiple amino groups, regioselective conjugation can be achieved by using polyamines with protecting groups on all but one of the amine functionalities. nih.gov

A study on the synthesis of a library of indole-3-glyoxylamido-polyamines highlighted the viability of this approach, identifying several analogues with significant biological activities. researchgate.net Although this research focused on the parent indole-3-glyoxylic acid, the methodology is directly applicable to the 4-methyl derivative. The selection of different polyamine backbones and indole ring substituents allows for the creation of a diverse set of conjugates for structure-activity relationship (SAR) studies.

Table 1: Synthetic Strategies for Polyamine Conjugation

Coupling ReagentAdditive/BasePolyamine TypeProduct Type
BOP (Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)TEA (Triethylamine), DMF (Dimethylformamide)Regioselectively protected polyaminesIndole-glyoxylamido-polyamine
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Spermine, SpermidineIndole-glyoxylamido-polyamine
Oxalyl ChlorideEt₂O (Diethyl ether) followed by aqueous NaHCO₃Not applicable (Synthesis of precursor)2-(Indol-3-yl)-2-oxoacetic acid

Heterocyclic Annulation and Fused Ring Systems

The this compound scaffold is a valuable precursor for constructing fused heterocyclic systems, leveraging the reactivity of its dual carbonyl functionality (the C2 ketone and the C1 carboxylic acid). These annulation reactions create polycyclic indole derivatives, which are prominent structures in many biologically active natural products and synthetic compounds.

One common strategy involves the transformation of the carboxylic acid group into a more versatile functional handle. For instance, conversion of the acid to a carbohydrazide (B1668358) opens up pathways for further heterocyclization. mdpi.com The resulting indol-2-carbohydrazide can react with various electrophiles, such as phenacyl bromides, to form thiazole (B1198619) rings fused to the side chain. mdpi.com Similarly, condensation of the hydrazide with aldehydes or ketones yields hydrazone intermediates that can be cyclized to form other heterocyclic systems.

Another powerful approach is the use of the indole nucleus and its side chain in multi-component reactions or tandem cyclizations to build fused rings directly onto the indole core. For example, reactions involving 2-indolylmethanols (which can be conceptually derived from the reduction of the oxoacetic acid) with various partners can lead to fused systems like cyclopenta[b]indoles. nih.govresearchgate.net A Lewis acid-catalyzed (3+2) annulation between 2-indolylmethanols and propargylic alcohols proceeds through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade to efficiently produce cyclopenta[b]indoles. nih.govresearchgate.net

Furthermore, the α-keto ester or acid functionality can participate in condensation reactions with binucleophiles to construct fused pyrazine, pyridine, or pyrimidine (B1678525) rings. The reaction of 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole, a related α-keto derivative, with reagents like lithioaminoacrylonitrile or guanidine (B92328) has been shown to yield pyrido[3,2-b]indoles and pyrimido[5,4-b]indoles, respectively. researchgate.net A similar strategy could be envisioned for this compound, where condensation with appropriate 1,2-, 1,3-, or 1,4-dinucleophiles would lead to the formation of a variety of fused heterocyclic frameworks. For instance, a sequential reaction of 2-indolylmethyl acetates with α-amino acids under basic conditions generates 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, demonstrating a pathway to N-fused indole systems. nih.gov

Table 2: Examples of Heterocyclic Annulation Strategies for Indole Scaffolds

Starting Material TypeReagent(s)Fused Ring System FormedReaction TypeReference
Indol-2-carbohydrazidePhenacyl bromideThiazoleHeterocyclization mdpi.com
2-IndolylmethanolPropargylic Alcohol, Sc(OTf)₃Cyclopenta[b]indole(3+2) Annulation nih.govresearchgate.net
2-[Bis(methylthio)methylene]-1-methyl-3-oxoindoleLithioaminoacrylonitrilePyrido[3,2-b]indoleHeteroannulation researchgate.net
2-Indolylmethyl Acetateα-Amino Acid Methyl Ester2,3-Dihydropyrazino[1,2-a]indol-4(1H)-oneMichael Addition/Cyclization nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Indole Derived α Keto Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise covalent structure of 2-(4-Methyl-3-indolyl)-2-oxoacetic acid in solution. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the unambiguous assignment of each atom within the molecule.

Detailed analysis of related structures, such as the methyl ester derivative, methyl 2-(4-methyl-3-indolyl)-2-oxoacetate, provides a strong basis for predicting the spectral features of the parent acid. cas.org For the acid, the highly deshielded carboxylic acid proton would appear as a broad singlet far downfield, typically >10 ppm, which would be exchangeable with D₂O. The proton on the indole (B1671886) nitrogen (N-H) also appears as a broad singlet, generally in the range of 8.0-11.0 ppm. cas.org Aromatic protons on the indole ring are observed between δ 6.8 and 7.5 ppm, with their specific splitting patterns revealing their substitution arrangement. cas.org The methyl group at the C4 position would be a sharp singlet around δ 2.4 ppm. cas.org

In the ¹³C NMR spectrum, the two carbonyl carbons of the α-keto acid moiety are the most downfield signals, expected in the δ 165–185 ppm region. cas.org The carbons of the indole ring appear between δ 110 and 140 ppm, while the C4-methyl carbon signal is found significantly upfield, typically around 9-10 ppm. acs.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
COOH > 10 Broad Singlet Exchangeable with D₂O
N-H ~10.5 Broad Singlet
Aromatic-H 6.8 - 7.5 Multiplets/Doublets Specific shifts and coupling constants depend on the position on the benzene (B151609) ring portion.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 170 - 185
C=O (Acid) 165 - 175
Aromatic/Indole Carbons 110 - 140

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the exact molecular weight of this compound (C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ) and to gain structural information from its fragmentation pattern under ionization.

In a typical electron impact (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be observed at m/z = 203. The fragmentation of α-keto acids is well-characterized. nih.gov For the title compound, prominent fragmentation pathways would include the loss of a carboxyl group (–COOH), leading to a significant fragment ion at m/z 158 (M-45). nih.gov This fragment, the 4-methyl-1H-indole-3-carbonyl cation, is resonance-stabilized and often represents a major peak in the spectrum.

Another common fragmentation for carboxylic acids is the loss of a water molecule (M-18), which would yield a peak at m/z 185. Further fragmentation of the indole ring itself can also occur, leading to a complex pattern of lower mass ions that can be used to confirm the core structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
203 [M]⁺ Molecular Ion
185 [M - H₂O]⁺ Loss of water
158 [M - COOH]⁺ Loss of carboxyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds. Based on analogues like indole-3-acetic acid, the IR spectrum is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, which overlaps with C-H stretching vibrations. acs.org The N-H stretch of the indole ring appears as a sharper peak around 3400 cm⁻¹. acs.org The carbonyl (C=O) region is particularly informative, showing two distinct, strong absorption bands: one for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and another for the α-keto C=O stretch (typically at a slightly lower wavenumber, around 1650-1680 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-H Stretch ~3400
Carboxylic Acid O-H Stretch 2500 - 3300 (very broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Carboxylic Acid C=O Stretch 1700 - 1725
Ketone C=O Stretch 1650 - 1680

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is the primary chromophore. Indole and its derivatives typically exhibit two main absorption bands in the UV region. researchgate.net The first, a higher-energy band (¹Lₐ band), appears around 260-270 nm, while a second, lower-energy band (¹Lₑ band) is found around 280-290 nm. The presence of the conjugated α-keto acid substituent at the 3-position is expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted indole. The exact position of the absorption maxima (λₘₐₓ) can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination of Analogues

While a specific crystal structure for this compound is not publicly available, X-ray crystallography of analogous indole compounds provides critical insights into the solid-state packing and intermolecular interactions that would define its structure.

Studies on indole and its derivatives reveal common packing motifs. acs.org For instance, indole itself crystallizes in an orthorhombic system and exhibits a herringbone packing arrangement. acs.org The crystal structures of indole-containing molecules are heavily influenced by hydrogen bonding and π-π stacking interactions.

Mechanistic Investigations of Biological Activities of Indole Derived α Keto Acids

Molecular Target Identification and Engagement

The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets within the cell. For indole-derived α-keto acids, research has pointed towards several potential mechanisms of action, primarily centered on the modulation of protein-protein interactions and direct engagement with cellular enzymes.

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by negative regulators, most notably Murine Double Minute 2 (MDM2). nih.gov The interaction between p53 and MDM2 leads to the degradation of p53, thereby abrogating its tumor-suppressive functions. nih.gov Consequently, the disruption of the p53-MDM2 interaction has emerged as a promising strategy in cancer therapy to reactivate p53. nih.govnih.gov

While several small molecules, including some with indole (B1671886) scaffolds, have been developed as antagonists of the MDM2-p53 interaction, there is currently a lack of specific published research directly investigating the effect of 2-(4-Methyl-3-indolyl)-2-oxoacetic Acid on this pathway. nih.govnih.gov However, studies on other fluorinated indole-based compounds have demonstrated their ability to act as MDM2 antagonists, restoring p53 activity and selectively inhibiting the growth of cancer cells with wild-type p53. nih.gov These findings suggest that the indole nucleus can serve as a viable scaffold for targeting this critical protein-protein interaction, warranting future investigation into the potential of 4-methyl substituted indole-3-glyoxylic acids in this context.

Direct interaction with and inhibition of cellular enzymes is another key mechanism through which bioactive compounds exert their effects.

Topoisomerases: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. nih.gov Certain natural indole alkaloids, such as camptothecin, are well-known for their ability to inhibit topoisomerase I, leading to DNA damage and apoptosis. nih.gov While various complex indole derivatives have been synthesized and evaluated as potential topoisomerase II inhibitors, specific studies on the interaction between This compound and topoisomerases have not been reported in the available scientific literature. nih.gov

Tubulin Polymerization Modulators: A significant body of research has identified indole-3-glyoxylamides, derivatives of indole-glyoxylic acids, as potent inhibitors of tubulin polymerization. nih.govajprd.com Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. nih.gov By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. nih.gov This interference with microtubule function prevents the formation of a proper mitotic spindle, leading to a halt in cell division and subsequent cell death. acs.orgmdpi.com A variety of indole-3-glyoxylamide (B122210) derivatives have demonstrated potent cytotoxic effects against multiple cancer cell lines through this mechanism. ajprd.comacs.org Although direct data for the 4-methyl derivative is not specified, the consistent activity across the class suggests a similar potential mechanism.

Compound ClassTargetMechanismResulting EffectCitations
Indole-3-glyoxylamidesβ-tubulinBinds to the colchicine site, inhibiting polymerization.Disruption of microtubule network, mitotic arrest. nih.govajprd.comacs.org
Arylthioindolesβ-tubulinInhibition of tubulin polymerization.Cytotoxicity in cancer cells. acs.org
Indolyl-α-keto-1,3,4-oxadiazolesTubulinInhibition of tubulin polymerization (colchicine binding site).Cytotoxicity, induction of apoptosis. nih.gov

Anticholinesterases: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. While various indole derivatives have been synthesized and evaluated for their potential to inhibit cholinesterases, there is no specific research available on the anticholinesterase activity of This compound . nih.govnih.gov

Mechanisms of Anti-proliferative Effects

The anti-proliferative capacity of indole derivatives is a result of their interference with fundamental cellular processes, including signaling pathways and the cell division cycle.

The anticancer activity of many therapeutic agents stems from their ability to disrupt signaling pathways that are crucial for cancer cell growth and survival. While specific investigations into the signaling pathways modulated by This compound have not been detailed in the literature, studies on related indole compounds provide insight into potential mechanisms. For instance, natural indoles found in cruciferous vegetables, such as 3,3'-diindolylmethane (B526164) (DIM), can deregulate multiple pathways essential for tumor growth, including the PI3K/Akt and NF-κB signaling pathways. nih.gov Other synthetic indole derivatives have been shown to inhibit the Notch-Akt signaling pathway, which can be linked to the induction of oxidative stress. nih.govnih.gov These examples highlight the capacity of the indole scaffold to serve as a platform for developing modulators of key oncogenic signaling cascades.

A primary consequence of the molecular interactions described above, particularly the inhibition of tubulin polymerization, is the induction of cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest: By disrupting the formation and function of the mitotic spindle, indole-3-glyoxylamide derivatives effectively halt the cell cycle in the G2/M phase. nih.gov This prevents the segregation of chromosomes and progression into anaphase, ultimately blocking cell division. Studies on various indole derivatives have consistently shown this effect across different cancer cell lines. nih.gov

Apoptosis: Prolonged arrest at the G2/M checkpoint typically triggers the intrinsic apoptotic pathway. Research on related indolyl-α-keto-oxadiazole compounds has shown that inhibition of tubulin polymerization leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis. nih.gov This activation culminates in the systematic dismantling of the cell.

Compound/ClassEffect on Cell CycleApoptotic MechanismTarget CellsCitations
Indole-3-glyoxylamidesG2/M phase arrestConsequence of mitotic spindle disruptionVarious cancer cell lines nih.gov
Indolyl-α-keto-1,3,4-oxadiazole (19e)Not specifiedCaspase 3/7 activationU937, Jurkat, BT474, SB cancer cells nih.gov
Indole-aryl amide (compound 5)G1 phase arrestPromotes apoptosisHT29 colon cancer cells nih.gov

Antimicrobial Mechanisms of Action

In addition to their anticancer properties, various indole derivatives have demonstrated promising antimicrobial activity against a range of pathogens. nih.govfabad.org.trmdpi.com The specific antimicrobial mechanism of This compound has not been elucidated in the available scientific literature. However, research on structurally related indole compounds points to several potential modes of action.

One prominent mechanism involves the disruption of the bacterial cell membrane. Studies on α,ω-di(indole-3-carboxamido)polyamine derivatives have shown that these molecules can perturb the integrity of the bacterial membrane in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. nih.gov This membrane disruption is a likely contributor to both their intrinsic antimicrobial effects and their ability to potentiate the activity of conventional antibiotics. nih.gov

Other proposed antimicrobial mechanisms for the broader class of indole derivatives include the inhibition of bacterial efflux pumps, which are responsible for antibiotic resistance, and the inhibition of biofilm formation. nih.gov

Indole Derivative ClassProposed Antimicrobial MechanismTarget OrganismsCitations
Indole-3-carboxamido-polyaminesPerturbation of bacterial membrane integrityS. aureus, MRSA, P. aeruginosa nih.gov
General Indole DerivativesInhibition of NorA efflux pumpS. aureus nih.gov
Indole-AcrylonitrilesInhibition of bacterial growth (mechanism under investigation)S. aureus, S. epidermis mdpi.com

Membrane Perturbation and Integrity Disruption in Microbial Pathogens

A primary mechanism by which certain indole derivatives exert their antimicrobial effects is through the disruption of microbial cell membranes. This action compromises the physical barrier of the pathogen, leading to leakage of cellular contents and ultimately, cell death.

Studies on synthetic indole derivatives have demonstrated their capacity to permeabilize bacterial cell membranes. nih.gov For instance, a synthetic indole derivative, SMJ-2, was found to disrupt the membrane potential of Gram-positive bacteria. nih.gov This disruption is a key event that precedes cell death. Similarly, antimicrobial peptidomimetics based on indole structures, such as certain indole-based amphiphiles, are thought to function by targeting and disrupting the bacterial membrane, an action facilitated by their amphiphilic nature which allows for insertion into the lipid bilayer. researchgate.net

Indole-3-carboxamido-polyamine conjugates have been specifically shown to disrupt the bacterial membrane of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov This membrane perturbation is suggested to be a principal mechanism behind both their intrinsic antimicrobial properties and their ability to potentiate other antibiotics. nih.gov The general consensus from these studies is that the ability to interfere with membrane integrity is a crucial feature of the antimicrobial profile of many indole-based compounds. nih.gov

Inhibition of Essential Microbial Biosynthetic Processes

Beyond physical disruption of the cell membrane, indole derivatives can interfere with critical metabolic and biosynthetic pathways essential for microbial survival.

One key target is cell wall biosynthesis. For example, docking studies have suggested that certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives likely exert their antibacterial effect by inhibiting MurB, an enzyme essential for the biosynthesis of peptidoglycan in E. coli. nih.gov In fungi, the same class of compounds is thought to inhibit 14a-lanosterol demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane. nih.gov

Other essential pathways are also targeted. Indole propionic acid (IPA), a metabolite produced by gut microbiota, is active against a broad spectrum of mycobacteria by targeting amino acid biosynthesis. frontiersin.org Furthermore, some synthetic indole derivatives have been shown to inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria. nih.gov One such derivative, SMJ-2, was found to interfere with the mevalonate (B85504) pathway, which is responsible for producing precursors for the antioxidant staphyloxanthin in S. aureus. nih.gov This inhibition leads to an accumulation of reactive oxygen species, rendering the pathogen vulnerable to oxidative stress. nih.gov

Antibiotic Potentiation Strategies

A significant area of research is the use of indole derivatives to enhance the efficacy of existing antibiotics, a strategy known as antibiotic potentiation. This approach can help overcome microbial drug resistance. Indole compounds can act synergistically with conventional antibiotics, restoring their activity against resistant strains. nih.gov

Indolglyoxyl-polyamine conjugates, for example, have been identified as moderate to excellent enhancers for antibiotics like doxycycline (B596269), particularly against the challenging Gram-negative bacterium P. aeruginosa. mdpi.com Similarly, certain α,ω-di(indole-3-carboxamido)polyamine derivatives have been shown to potentiate the action of both doxycycline against P. aeruginosa and erythromycin (B1671065) against E. coli. nih.gov

The potentiation effect is often observed against highly resistant pathogens. Studies have described indole derivatives that synergize with antibiotics such as norfloxacin, oxacillin, and vancomycin (B549263) against drug-resistant Gram-positive organisms, including MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov A proposed mechanism for this synergy is the permeabilization of the bacterial cell membrane by the indole compound, which allows for increased entry of the partner antibiotic into the cell. nih.gov

Table 1: Examples of Indole Derivatives as Antibiotic Potentiators

Indole Derivative Class Potentiated Antibiotic Target Organism Reference
Indolglyoxyl-polyamine conjugates Doxycycline Pseudomonas aeruginosa mdpi.com
α,ω-di(indole-3-carboxamido)polyamines Doxycycline, Erythromycin P. aeruginosa, E. coli nih.gov
Substituted Indole Derivatives Norfloxacin, Oxacillin, Vancomycin MRSA, VRE nih.gov

Antioxidant and Radical Scavenging Mechanisms

Indole derivatives, including α-keto acids, are recognized for their antioxidant properties. They can neutralize harmful free radicals and modulate cellular responses to oxidative stress through various chemical mechanisms.

Computational and Experimental Determination of Radical Scavenging Pathways (HAT, SET-PT, SPLET)

The antioxidant activity of indole derivatives is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The primary mechanisms involved are the Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET) pathways. researchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant directly donates a hydrogen atom to a free radical. The feasibility of this pathway is determined by the bond dissociation enthalpy (BDE) of the H-donating group. researchgate.net

Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the transfer of a single electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. This process is governed by the ionization potential (IP) and proton dissociation enthalpy (PDE) of the antioxidant. researchgate.net

Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism is prominent in polar solvents and involves the deprotonation of the antioxidant, followed by the transfer of an electron to the radical.

Computational and experimental studies on indole-3-carbinol (B1674136) (I3C) have provided detailed insights into these pathways. When reacting with the hydroxyl radical (HO•), the scavenging mechanism was found to be highly dependent on the solvent. In a lipid-like environment, the reaction is dominated by the Radical Adduct Formation (RAF) mechanism (>94%), whereas in an aqueous solution, the RAF mechanism accounts for about 60% of the scavenging activity, with the SET mechanism contributing significantly (33.5%). acs.org For other indole derivatives, such as gramine, the proposed mechanism for scavenging DPPH radicals involves an initial hydrogen or electron abstraction from the indole ring's N-H group or the heterocyclic nitrogen atom. nih.gov

Role in Oxidative Stress Modulation

Beyond direct radical scavenging, indole compounds play a crucial role in modulating the cellular environment to combat oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov

Indole-3-pyruvic acid (IPA) has been identified as a potent free-radical scavenger that can inhibit damage from radicals. researchgate.net Similarly, indole-3-carbinol (I3C) has demonstrated neuroprotective effects by mitigating oxidative stress. nih.gov In animal models of cerebral ischemia, I3C administration led to a decrease in oxidative stress markers and reduced the expression of the redox-sensitive transcription factor Nuclear Factor-κB (NF-κB), which is a key regulator of inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of indole derivatives and understanding how specific structural modifications influence their potency and selectivity.

For antimicrobial applications, substitutions on the indole ring are critical. In studies of indolglyoxyl-polyamine conjugates, the unsubstituted parent compound was inactive, whereas the introduction of substituents at the 5- and 7-positions, such as halogens, methoxy, or methyl groups, conferred antimicrobial and antibiotic-enhancing properties with reduced cytotoxicity. mdpi.com Specifically, for di(indole-3-carboxamido)polyamine derivatives, 5-bromo substitution resulted in analogues with a broader spectrum of activity. nih.gov The importance of the indole NH group has also been highlighted; its replacement in certain indole-2-carboxamides led to a decrease in antiproliferative action, indicating its role in target interaction. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Indole Derivatives

Indole Class Biological Activity Key SAR Findings Reference(s)
Indolglyoxyl-polyamines Antimicrobial / Antibiotic Potentiation Substitution at indole 5- and 7-positions (halogen, methoxy, methyl) is crucial for activity. mdpi.com
Di(indole-3-carboxamido)polyamines Antimicrobial / Antibiotic Potentiation 5-Bromo substitution enhances the spectrum of activity. nih.gov
Indolylbenzo[d]imidazoles Antimicrobial Introduction of a bromine atom or methylation of the imidazole (B134444) fragment significantly improves activity. mdpi.com
Indole-2-carboxamides Antiproliferative The indole NH group is important for activity. A second indole/benzofuran moiety enhances potency. nih.gov
Bis-indole HIV Inhibitors Antiviral (HIV Fusion Inhibition) The 6-6' linkage between indole rings is optimal for activity. nih.gov

Metabolic Transformations and Catabolism of Indole Derived α Keto Acids in Biological Systems in Vitro and Model Organisms

Enzymatic Pathways of Degradation (e.g., Oxidation, Hydrolysis, Decarboxylation)

The degradation of indole-derived α-keto acids is expected to proceed through several key enzymatic pathways, including oxidation, hydrolysis, and decarboxylation. These reactions are fundamental to the catabolism of many endogenous and xenobiotic compounds.

Oxidation: Oxidation is a primary route for the metabolism of indole (B1671886) derivatives. For instance, indole-3-acetic acid (IAA) is known to be oxidized to 2-oxindole-3-acetic acid by enzyme preparations from various plant tissues like Zea mays. nih.gov This reaction is catalyzed by oxygen-requiring, heat-labile enzymes. nih.gov Peroxidases are also heavily implicated in the oxidation of IAA, leading to various products. nih.govnih.gov It is plausible that 2-(4-Methyl-3-indolyl)-2-oxoacetic acid undergoes similar oxidative transformations on the indole ring, potentially catalyzed by cytochrome P450 (CYP) enzymes in mammalian systems, which are known to hydroxylate the indole nucleus. researchgate.net

Hydrolysis: While the α-keto acid moiety itself is not subject to simple hydrolysis, esterified forms of these acids can be readily hydrolyzed. Synthetic routes to related indole alkanoic acids often involve the hydrolysis of methyl or allyl esters as a final step. nih.gov In a biological context, esterase enzymes could cleave any ester conjugates of this compound, releasing the free acid.

Decarboxylation: The decarboxylation of α-keto acids is a well-established metabolic process, often facilitated by cofactors like thiamine (B1217682) pyrophosphate (TPP). nih.gov In some instances, the decarboxylation can be oxidative. For example, L-2-hydroxy acid oxidase from chicken liver has been shown to catalyze the oxidative decarboxylation of an α-hydroxy acid to yield not only the corresponding α-keto acid but also the subsequent decarboxylation product. nih.gov The enzymatic decarboxylation of α-keto acids can lead to the formation of an aldehyde, which can then be further oxidized or reduced. nih.gov The decarboxylation of this compound would likely yield 4-methyl-indole-3-carbaldehyde.

Table 1: Potential Enzymatic Degradation Pathways for Indole-Derived α-Keto Acids

Pathway General Reaction Potential Enzymes Involved Expected Product from this compound
Oxidation Addition of oxygen atoms to the indole ring or side chain. Cytochrome P450 monooxygenases, Peroxidases, Dioxygenases Hydroxylated indole ring derivatives, Oxindole (B195798) derivatives
Hydrolysis Cleavage of ester bonds (if the compound is in a conjugated ester form). Esterases This compound (from its ester)
Decarboxylation Removal of a carboxyl group. α-Keto acid decarboxylases 4-methyl-indole-3-carbaldehyde

Identification and Characterization of Major Metabolites in Model Systems

In the absence of direct metabolic studies on this compound, the identification of its potential metabolites relies on data from analogous compounds in various model systems. Bacterial and plant systems are often used to study the biotransformation of indole derivatives.

In bacterial systems, such as Arthrobacter sp., indole can be transformed into indole-3-acetic acid (IAA), which is then further oxidized to indole-3-glyoxylic acid and subsequently to indole-3-aldehyde. nih.gov This suggests a potential pathway where the α-keto acid (indole-3-glyoxylic acid) is an intermediate in the degradation of IAA to an aldehyde. nih.gov This pathway is distinct from others that proceed via catechol. nih.gov

In plant tissue cultures, the metabolism of IAA often involves the formation of oxindole derivatives. nih.govnih.gov Key metabolites identified include 3-hydroxymethyloxindole and 3-methyleneoxindole. nih.gov Furthermore, IAA can be conjugated with amino acids to form metabolites like indole-3-acetyl-aspartate and indole-3-acetyl-glutamate, which are then oxidized to their respective oxIAA-amino acid forms. nih.gov This suggests that this compound could also be conjugated prior to or following ring oxidation.

Table 2: Potential Metabolites of this compound Based on Analogues

Potential Metabolite Precursor/Related Compound Model System Metabolic Pathway Reference
4-methyl-indole-3-carbaldehyde Indole-3-glyoxylic acid Bacteria (Arthrobacter sp.) Decarboxylation nih.gov
2-oxo-(4-Methyl-3-indolyl)-acetic acid Indole-3-acetic acid Plants (Zea mays) Oxidation nih.gov
Amino acid conjugates Indole-3-acetic acid Plants (Arabidopsis) Conjugation nih.gov

Comparative In Vitro Metabolic Profiling Across Different Biological Matrices

The metabolic profile of a compound can vary significantly depending on the biological matrix used for the in vitro study. Common systems include cultured cells (e.g., hepatocytes) and subcellular fractions like tissue microsomes, which are rich in specific drug-metabolizing enzymes.

Studies using cultured precision-cut rat liver slices have shown that indole derivatives can modulate the activity of cytochrome P-450 (CYP) enzymes. nih.gov For example, 3,3'-diindolylmethane (B526164) (DIM), a derivative of indole-3-carbinol (B1674136), induces CYP1A, CYP2B, and CYP3A subfamily isoforms in these liver slices. nih.gov This indicates that liver cells possess the enzymatic machinery to metabolize complex indoles. The metabolism of this compound in liver cell cultures would likely involve these CYP enzymes, leading to hydroxylated metabolites.

In contrast, tissue microsomes, particularly from the liver, are used to study Phase I metabolic reactions in isolation. The metabolism of indole derivatives in hepatic microsomes would primarily highlight reactions catalyzed by CYP enzymes, such as hydroxylation of the indole ring. Comparing results from microsomes with those from intact cell cultures (like hepatocytes or liver slices) can provide a more complete picture, as intact cells also perform Phase II conjugation reactions (e.g., glucuronidation, sulfation), which are critical for detoxification and excretion. researchgate.netmdpi.com For example, 2-aryl-2-(3-indolyl)acetohydroxamic acids were found to be rapidly metabolized via glucuronidation in vivo, a process that can be studied using in vitro systems containing UDP-glucuronosyltransferase enzymes. mdpi.com

Insights into Xenobiotic Metabolism of Indole Derivatives

Indole derivatives, when introduced into an organism, are treated as xenobiotics and are processed by a dedicated system of enzymes and receptors. This system can be induced by the xenobiotics themselves, altering the metabolic landscape of the organism.

Many indole compounds are recognized as ligands for the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). theses.cz These receptors are nuclear receptors that act as sensors for foreign compounds and regulate the expression of a wide array of drug-metabolizing enzymes, including CYP enzymes and glutathione (B108866) S-transferases (GST). theses.czmdpi.com For instance, mono-methylated indoles have been shown to be ligands and partial agonists of human PXR, inducing PXR-regulated genes in intestinal cells. theses.cz

Feeding rats a diet enriched with indole-3-carbinol can increase the activity of Phase I and Phase II xenobiotic metabolism enzymes in the liver and intestinal mucosa. nih.gov This induction can enhance the detoxification of other toxic compounds. nih.govnih.gov Therefore, this compound may not only be a substrate for these enzymes but could also act as a modulator of their expression, potentially affecting the metabolism of other co-administered substances.

Table 3: Effects of Indole Derivatives on Xenobiotic Metabolism

Indole Derivative Effect Target Enzymes/Receptors Model System Reference
3,3'-Diindolylmethane (DIM) Induction of enzyme activity CYP1A, CYP2B, CYP3A Rat liver slices nih.gov
Indole-3-Carbinol (I3C) Induction of enzyme activity Phase I & II enzymes Rats (in vivo) nih.gov
Mono-methylated indoles Ligand and partial agonist Pregnane X Receptor (PXR) Human intestinal cells theses.cz
Indole microbial metabolites Ligands and agonists Aryl Hydrocarbon Receptor (AhR), PXR Human cell models theses.cz

In Vitro-In Vivo Correlation (IVIVC) Studies in Preclinical Models

In vitro-in vivo correlation (IVIVC) aims to establish a predictive relationship between in vitro properties of a compound and its in vivo pharmacokinetic behavior. For preclinical models, establishing an IVIVC is crucial for optimizing compound design and predicting human pharmacokinetics.

While specific IVIVC studies for this compound are not available, the principles can be applied. An IVIVC often correlates an in vitro parameter, such as dissolution rate or metabolic stability in microsomes, with an in vivo parameter like bioavailability or plasma clearance. For example, a "Level C" IVIVC was established for the anti-infective corallopyronin A by correlating its partitioning in an in vitro biphasic dissolution model with its in vivo bioavailability in mice. mdpi.com

For an indole derivative, one could correlate its metabolic rate in vitro (e.g., in liver microsomes or hepatocytes) with its observed clearance in a preclinical animal model. A series of indole-2-carboxylates were evaluated for both in vitro affinity at their target receptor and in vivo potency in mice, demonstrating a link between molecular properties, in vitro activity, and in vivo effects. nih.gov Such studies are essential to bridge the gap between in vitro biochemical assays and the complex physiological environment of a whole organism, ultimately guiding the development of new chemical entities.

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Next-Generation Indole-Derived α-Keto Acids with Enhanced Mechanistic Specificity

The development of new indole-based therapeutic agents is increasingly focused on rational design and synthesis to achieve high specificity for biological targets, thereby maximizing efficacy and minimizing off-target effects. Research is moving beyond broad-spectrum activity towards compounds that are finely tuned to interact with specific molecular pathways.

One key strategy involves the modular assembly of complex molecules from simple indole (B1671886) precursors. nih.gov This approach allows for the rapid generation of structurally diverse libraries of indole alkaloids, which can then be screened for specific biological activities. nih.gov By systematically altering substituents on the indole ring and the α-keto acid side chain, medicinal chemists can perform detailed structure-activity relationship (SAR) studies. For instance, modifying derivatives of 2-aryl-2-(3-indolyl)acetohydroxamic acids, a related class of compounds, has been explored to improve their pharmacokinetic profiles, although it was found that certain chemical groups are critical for their cytotoxic activity. mdpi.com

Recent synthetic strategies have yielded novel indole derivatives with potent and specific activities. For example, the synthesis of indole-chalcone glycohybrids has produced compounds with high potency against specific cancer cell lines, demonstrating impressive selectivity. mdpi.com Similarly, novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives have been developed as potent dual inhibitors of specific kinases like EGFR and BRAFV600E, which are implicated in cancer. mdpi.com These examples underscore a trend towards creating compounds that target multiple nodes in a disease pathway or selectively inhibit a single key enzyme.

Future synthetic efforts will likely focus on:

Combinatorial Chemistry: Utilizing multicomponent reactions to rapidly create large libraries of indole α-keto acid analogues. nih.gov

Fragment-Based Drug Discovery: Building molecules from smaller indole-containing fragments known to bind to a target.

Stereoselective Synthesis: Controlling the three-dimensional arrangement of atoms to enhance binding affinity and specificity.

Synthetic StrategyObjectiveExample Application
Modular AssemblyRapidly generate diverse indole alkaloid libraries for screening.Creation of novel tetrahydrocarbolines from indole precursors. nih.gov
Structure-Activity Relationship (SAR)Optimize potency and pharmacokinetic properties.Modification of 2-aryl-2-(3-indolyl)acetohydroxamic acids. mdpi.com
Hybrid Molecule SynthesisCombine pharmacophores to achieve dual or enhanced activity.Development of indole-chalcone glycohybrids for anticancer activity. mdpi.com

Integration of Omics Technologies for Comprehensive Biological Pathway Elucidation

To fully understand the mechanisms of action of compounds like 2-(4-Methyl-3-indolyl)-2-oxoacetic acid, researchers are turning to the integration of multiple "omics" technologies. frontiersin.org This systems biology approach provides a holistic view of the molecular changes within an organism or cell upon exposure to a chemical probe. researchgate.net

Omics technologies provide comprehensive insights at different biological levels: researchgate.net

Genomics: Studies the complete set of DNA to identify genetic factors that may influence drug response. frontiersin.orgresearchgate.net

Transcriptomics: Analyzes the complete set of RNA transcripts, revealing how gene expression is altered by the compound. nih.govfrontiersin.org

Proteomics: Investigates the entire complement of proteins, identifying changes in protein levels, modifications, and interactions that form the functional machinery of the cell. nih.govfrontiersin.org

Metabolomics: Profiles the complete set of small-molecule metabolites, offering a direct snapshot of the physiological and metabolic state of the biological system. researchgate.netnih.gov

By integrating these data sets, researchers can move beyond identifying a single target and instead map the entire network of pathways affected by an indole derivative. frontiersin.orgnih.gov For example, a transcriptomic study might show that a compound upregulates genes involved in apoptosis, while a proteomic analysis could confirm the increased expression of key apoptotic proteins, and metabolomics could reveal a corresponding shift in energy metabolism. This multi-omics integration is crucial for uncovering novel mechanisms, identifying biomarkers for efficacy, and understanding potential off-target effects. frontiersin.orgresearchgate.net

Omics TechnologyLevel of AnalysisKey Insights Provided
GenomicsDNAGenetic basis of drug response and susceptibility. researchgate.net
TranscriptomicsRNAChanges in gene expression patterns. frontiersin.org
ProteomicsProteinsAlterations in protein abundance, function, and interactions. nih.gov
MetabolomicsMetabolitesSnapshot of the physiological and metabolic state. researchgate.net

Advanced Drug Delivery Systems for Indole-Based Chemical Probes

A significant challenge in translating promising indole derivatives from the lab to clinical application is ensuring they reach their intended target in the body effectively. Advanced drug delivery systems, particularly those based on nanotechnology, are being developed to overcome issues of poor solubility, rapid metabolism, and non-specific toxicity. nih.gov

Nanoparticle-based formulations offer a versatile platform for delivering indole compounds. nih.gov These systems can be categorized as organic (e.g., liposomes, micelles, polymeric nanoparticles) or inorganic (e.g., metallic nanoparticles, mesoporous silica). nih.gov The primary advantages include:

Improved Bioavailability: Encapsulating the drug can protect it from degradation in the bloodstream and improve its solubility. nih.gov

Targeted Delivery: Nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on diseased cells, concentrating the therapeutic agent at the site of action and reducing systemic exposure. nih.gov

Controlled Release: The drug can be released from the nanoparticle in a sustained or triggered manner (e.g., in response to the specific pH of a tumor microenvironment).

For instance, magnetic mesoporous silica (B1680970) nanoparticles (MMSNPs) have been investigated as a multifunctional drug delivery system for indole-containing compounds due to their high drug-loading capacity and biocompatibility. nih.gov Such advanced delivery systems are critical for enhancing the therapeutic index of potent indole-based probes, making them more effective and safer for potential clinical use. mdpi.com

Exploration of Novel Therapeutic Applications Beyond Current Indications

The versatile structure of the indole nucleus allows it to interact with a wide array of biological targets, suggesting its therapeutic potential extends far beyond its currently established applications. nih.gov While much research has focused on cancer and infectious diseases, emerging studies are exploring the utility of indole derivatives in neglected diseases, rare conditions, and other complex disorders by focusing on their underlying mechanistic pathways. nih.govmdpi.com

The ability of indole derivatives to modulate key cellular processes makes them attractive candidates for new therapeutic areas: nih.gov

Anti-inflammatory Effects: Novel indole derivatives can modulate key inflammatory pathways, such as those involving NF-κB and COX-2, offering potential treatments for chronic inflammatory diseases. nih.gov

Neurodegenerative Diseases: The role of indole compounds in managing neurodegenerative conditions is an active area of research. nih.gov

Metabolic Disorders: Certain indole derivatives have shown potential in addressing chronic conditions like diabetes. nih.gov

Neglected and Rare Diseases: Marine organisms are a rich source of unique indole alkaloids with potent biological activities, including antiviral and antifungal properties, that could be harnessed to treat neglected tropical diseases or rare genetic disorders with defined molecular targets. mdpi.commdpi.com For example, certain bis-indole alkaloids have shown potent antifungal activity, while other compounds have demonstrated cytotoxicity against various tumor cells, suggesting they could serve as probes for cancer research. mdpi.com

The key to unlocking these applications is a deep understanding of the compound's mechanism of action. By elucidating how an indole derivative interacts with specific kinases, tubulin, or other cellular components, researchers can rationally propose its use in any disease where that pathway is dysregulated. mdpi.comnih.gov

Predictive Modeling and Artificial Intelligence in Indole Derivative Discovery and Optimization

The process of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to identify promising new molecules, predict their properties, and optimize their structures, significantly accelerating the development of new indole derivatives.

AI can be applied at multiple stages of the discovery pipeline: nih.govresearchgate.net

Hit Identification: AI algorithms can screen virtual libraries containing millions of indole structures to identify those most likely to bind to a specific biological target.

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is even synthesized, saving time and resources. nih.gov

Lead Optimization: AI can suggest specific chemical modifications to an indole scaffold to improve its potency, selectivity, or pharmacokinetic profile. This is often framed as an optimization problem where the algorithm seeks to maximize a desired property. researchgate.netyoutube.com

The development of robust predictive models is a complex, multi-step process that includes careful data preparation, model design, rigorous validation, and deployment for use by researchers. youtube.com A critical aspect is model validation; standard methods may not always be suitable for drug discovery, and more sophisticated techniques, such as time-split validation (testing the model on molecules synthesized after the model was built), are often required to ensure the model can generalize to new chemical space. youtube.com The integration of AI with automated robotic synthesis platforms could further accelerate the design-build-test-learn cycle, leading to the rapid optimization of next-generation indole-based therapeutics. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methyl-3-indolyl)-2-oxoacetic Acid, and what purification methods are recommended?

  • Methodological Answer : A typical synthesis involves reacting 4-methylindole derivatives with oxalyl chloride or oxalic acid derivatives under controlled conditions. For example, substituted indoles can undergo Friedel-Crafts acylation or direct oxidation to form the oxoacetic acid moiety. Purification often employs silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization using polar solvents like ethanol. Yield optimization may require temperature control (0–25°C) and inert atmospheres to prevent side reactions .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural elucidation involves:

  • FT-IR/Raman : Identifies carbonyl (C=O, ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) stretches.
  • NMR : ¹H NMR reveals aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.5 ppm). ¹³C NMR confirms the oxoacetic acid carbonyl (δ ~170 ppm).
  • Mass Spectrometry : ESI-MS provides molecular ion peaks and fragmentation patterns. Cross-referencing experimental data with DFT-calculated spectra enhances accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE compliant with EN 374 (chemical-resistant gloves), EN 166 (safety goggles), and EN 143 (respirators for aerosol protection). Ensure local exhaust ventilation and monitor airborne concentrations below permissible limits (e.g., PC-TWA: 1 mg/m³). Spills should be contained with absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity and analytical data interpretation?

  • Methodological Answer : The compound exhibits keto-enol tautomerism, which affects NMR and IR spectra. Computational studies (e.g., B3LYP/6-311++G**) predict the keto form as more stable due to intramolecular hydrogen bonding (N-H⋯O=C). Experimental validation involves variable-temperature NMR to observe tautomeric equilibria. Discrepancies between theoretical and experimental data may arise from solvent effects, requiring corrections via continuum solvation models .

Q. What strategies optimize the yield of this compound in radical-mediated acylarylation reactions?

  • Methodological Answer : Radical-initiated reactions (e.g., K₂S₂O₈/AgNO₃ systems) enable efficient C-H functionalization. Key parameters:

  • Catalyst loading : 10 mol% AgNO₃ minimizes side reactions.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Temperature : 80–100°C accelerates radical formation while avoiding decomposition.
    Post-reaction, quenching with MeOH and extraction with ethyl acetate improve recovery .

Q. How does this compound serve as a building block in PROTAC development, and what structural modifications enhance bioactivity?

  • Methodological Answer : The oxoacetic acid moiety acts as a linker between E3 ligase ligands and target protein binders. Modifications include:

  • Indole substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhances binding affinity to ubiquitin ligases.
  • Chain length adjustment : Varying the spacer between indole and oxoacetic acid optimizes proteasome recruitment.
    Biological assays (e.g., Western blotting for protein degradation) validate PROTAC efficacy .

Q. What computational methods validate the experimental vibrational spectra of this compound, and how are discrepancies addressed?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts vibrational frequencies. Scaling factors (0.96–0.98) adjust for anharmonicity. Discrepancies in peak assignments (e.g., C=O vs. C-N stretches) are resolved via potential energy distribution (PED) analysis. Solvent effects (PCM model) and isotopic substitution (e.g., deuterated N-H) further refine matches .

Data Contradiction Analysis

  • Synthetic Yield Variability : Conflicting reports on yields (e.g., 48–72%) may stem from differences in indole precursor purity or reaction scale. Microscale reactions often show higher yields due to better heat transfer .
  • Tautomer Stability : Computational studies favoring the keto form may conflict with solution-phase NMR showing enol dominance. This highlights solvent polarity’s role in stabilizing tautomers .

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